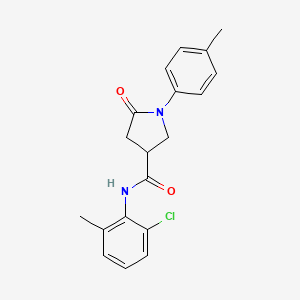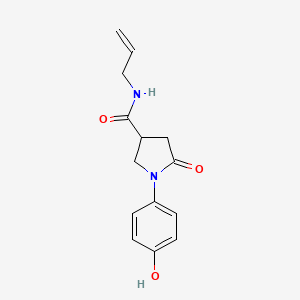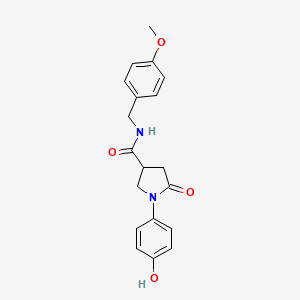![molecular formula C19H24N4O3S B4417974 N-[4-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4417974.png)
N-[4-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}sulfonyl)phenyl]acetamide
Vue d'ensemble
Description
N-[4-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}sulfonyl)phenyl]acetamide, commonly known as N-(4-sulfamoylphenyl)acetamide (NSA), is a chemical compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. NSA is a sulfonamide derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antibacterial effects.
Mécanisme D'action
The exact mechanism of action of N-[4-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}sulfonyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antibacterial effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to exhibit antitumor activity through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. Additionally, this compound has been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including MRSA.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}sulfonyl)phenyl]acetamide has several advantages for use in lab experiments, including its relatively low cost, high purity, and ease of synthesis. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity in high doses.
Orientations Futures
There are several future directions for the study of N-[4-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}sulfonyl)phenyl]acetamide. One potential direction is the development of novel this compound derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another potential direction is the investigation of the potential use of this compound as a therapeutic agent for the treatment of various diseases, including inflammatory diseases, cancer, and bacterial infections. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various metabolic pathways in the body.
Applications De Recherche Scientifique
N-[4-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}sulfonyl)phenyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of novel anti-inflammatory and antitumor agents. In pharmacology, this compound has been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In biochemistry, this compound has been studied for its effects on the activity of enzymes involved in various metabolic pathways, including carbonic anhydrase and acetylcholinesterase.
Propriétés
IUPAC Name |
N-[4-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-16(24)21-18-5-7-19(8-6-18)27(25,26)23-14-12-22(13-15-23)11-9-17-4-2-3-10-20-17/h2-8,10H,9,11-15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVVEZSHBRVDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(4-chlorophenyl)-3-indolizinyl]-2-oxoacetamide](/img/structure/B4417924.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4417929.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B4417932.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B4417936.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B4417946.png)
![12,15,15-trimethyl-N-3-pyridinyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B4417948.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4417952.png)
![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4417954.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine hydrochloride](/img/structure/B4417963.png)